molecular formula C4F8O B1598572 Octafluoro-2-butanone CAS No. 337-20-2

Octafluoro-2-butanone

Cat. No. B1598572
CAS RN: 337-20-2
M. Wt: 216.03 g/mol
InChI Key: QJPLLYVRTUXAHZ-UHFFFAOYSA-N
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Description

Octafluoro-2-butanone, also known as Perfluoro-2-butanone, is a technical grade compound with a linear formula of CF3CF2COCF3 . It is used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines .


Synthesis Analysis

This compound is involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . It can decompose into CF3H and CF4, which can be recycled to consume chain free radicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CF3CF2COCF3 . It has a molecular weight of 216.03 g/mol . The InChI key for this compound is QJPLLYVRTUXAHZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound can decompose into CF3H and CF4, which can be recycled to consume chain free radicals . The rate constants of the main fire extinguishing paths are fast .


Physical And Chemical Properties Analysis

This compound is a technical grade compound with an assay of ≥90% (GC) . It has a boiling point of 0 °C and a melting point of -126 °C (lit.) .

Scientific Research Applications

Biofuel and Combustion Research

Octafluoro-2-butanone has been explored in the context of biofuel and combustion. Hemken et al. (2017) investigated 2-butanone (methyl ethyl ketone) as a high-octane biofuel candidate derived from biomass. The study provided insights into the flame structure and species formed during its combustion, highlighting the formation of various toxic intermediates such as methyl vinyl ketone and formaldehyde. This research is crucial for understanding the potential of 2-butanone in spark-ignition engines and its environmental impact (Hemken et al., 2017).

Synthesis and Chemical Properties

Saloutina et al. (1988) focused on the synthesis and properties of 2-chloroperfluorobutene oxides, including this compound. Their work explored the chemical transformations of these compounds, providing fundamental knowledge on their stability and reactivity under various conditions. This research is pivotal for the development of new compounds and applications in chemical synthesis (Saloutina et al., 1988).

Electron Impact Ionization Study

Jiao et al. (2008) studied the electron impact ionization and ion-molecule reactions of octafluoro-2-butene, providing insights into its ionization cross-section and the major ions formed. This research is crucial for understanding the fundamental ion chemistry of octafluoro-2-butene, with implications in fields like mass spectrometry and ion physics (Jiao et al., 2008).

Biotechnological Applications

Chen et al. (2015) explored the metabolic engineering of Klebsiella pneumoniae for the production of 2-butanone from glucose. This study is significant in demonstrating the potential of using engineered microorganisms for the efficient production of valuable chemicals like 2-butanone, which has various industrial applications (Chen et al., 2015).

Development of Synthetic Methods

Dolbier et al. (2000) presented a novel synthesis method for octafluoro[2.2]paracyclophane (AF4), avoiding the need for high dilution techniques. This innovative approach offers a more efficient and scalable method for producing AF4, which could be crucial in both research and commercial applications (Dolbier et al., 2000).

Mechanism of Action

Target of Action

Octafluoro-2-butanone, also known as Perfluoro-2-butanone , is primarily used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . The primary targets of this compound are therefore the reactants involved in these synthesis reactions.

Biochemical Pathways

It is known to be involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines , suggesting it may play a role in the biochemical pathways related to the synthesis and metabolism of these compounds.

Result of Action

The primary result of this compound’s action is the formation of 2,3-bis(perfluoroalkyl)quinoxalines . These are complex organic compounds with potential applications in various fields. The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.

Safety and Hazards

Octafluoro-2-butanone is classified as a compressed gas under pressure (H280), and it is acutely toxic if inhaled (H330). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1,1,1,3,3,4,4,4-octafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPLLYVRTUXAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392395
Record name Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337-20-2
Record name Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 337-20-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1341 g of sec-butyl acetate was fluorinated using essentially the same procedure as described in U.S. Pat. No. 5,488,142 (Fall et al.). The resulting perfluorinated ester (688 g) was isolated from the reaction mixture by fractionation. The ester was then decomposed according to the method described by Moore in U.S. Pat. No. 5,466,877 wherein the ester was added dropwise to a 1-liter, 3-neck flask equipped with a magnetic stirrer, dry ice condenser and temperature probe containing 0.5 mL of pyridine. The pot temperature was maintained at about −10° C., during which time the conversion to the ketone occurred. The gaseous ketone product was fractionated to give 435 g. of 1,1,1,3,3,4,4,4-octafluoro-butan-2-one, having a boiling point of 0° C., with purity of 99.7% as determined by gas chromatography and mass spectroscopy.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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